4-Pentenylzinc bromide

Descripción

Historical Trajectory and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324), by reacting ethyl iodide with zinc metal. wikipedia.orgacs.org This pioneering work is now recognized as the dawn of modern organometallic chemistry. researchgate.net Throughout the latter half of the 19th century, chemists explored the use of simple organozinc compounds, including organozinc halides and diorganozincs. oup.com

Key milestones in the evolution of organozinc chemistry include:

Frankland's Synthesis (1848): Edward Frankland's preparation of diethylzinc marked the inception of organozinc chemistry. wikipedia.orgacs.org

Reformatsky Reaction (1887): Sergey Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc to form β-hydroxy-esters. thermofisher.combyjus.comnumberanalytics.com This reaction demonstrated the utility of organozinc reagents in forming carbon-carbon bonds with a degree of selectivity. numberanalytics.com

Negishi Coupling (1977): Ei-ichi Negishi's discovery of palladium- or nickel-catalyzed cross-coupling reactions between organozinc reagents and various halides revolutionized the field. rsc.orgorganic-chemistry.org This method offered a versatile and highly efficient way to create new carbon-carbon bonds and earned Negishi a share of the 2010 Nobel Prize in Chemistry. wikipedia.org

Initially, the lower reactivity of organozinc compounds compared to Grignard reagents led to them being less favored in synthesis. acs.orgoup.com However, this perceived drawback was later recognized as a significant advantage, as it allows for the presence of various functional groups in the reacting molecules. oup.comd-nb.info

Classification and Structural Archetypes of Organozinc Compounds

Organozinc compounds can be broadly categorized based on the number and nature of the organic substituents attached to the zinc atom. The primary classifications are:

Diorganozinc (R₂Zn): These compounds feature two organic (alkyl or aryl) groups bonded to the zinc center. wikipedia.org They are typically volatile and have relatively low melting and boiling points. uni-due.de Structurally, they often adopt a linear geometry in a monomeric state. uni-due.de

Organozinc Halides (RZnX): In these heteroleptic compounds, the zinc atom is bonded to one organic group and one halogen atom (X = Cl, Br, I). wikipedia.org They are crucial intermediates in many synthetic applications. oup.com

Ionic Organozinc Compounds: This class includes organozincates (RₙZn⁻) and organozinc cations (RZnL⁺ₙ), which exhibit unique reactivity profiles compared to their neutral counterparts. researchgate.netwikipedia.org

The structure of organozinc reagents can be complex and is often influenced by the solvent and the presence of other coordinating species. For instance, the crystal structures of the THF complexes of ethyl and tert-butyl bromozincacetate, which are Reformatsky reagents, exist as cyclic eight-membered dimers in the solid state. wikipedia.org

| Classification | General Formula | Description | Example |

| Diorganozinc | R₂Zn | Two organic groups bonded to zinc. | Diethylzinc |

| Organozinc Halide | RZnX | One organic group and one halogen bonded to zinc. | Ethylzinc iodide |

| Organozincates | [RₙZn]⁻ | Anionic complexes with excess organic groups. | Lithium triethylzincate |

| Organozinc Cations | [RZnLₙ]⁺ | Cationic complexes with coordinating ligands (L). | Not specified |

Distinctive Reactivity and Functional Group Compatibility of Organozinc Halides

A defining characteristic of organozinc halides is their moderate reactivity, which strikes a balance between the highly reactive organolithium and Grignard reagents and the less reactive organocadmium and organomercury compounds. wikipedia.org This moderated reactivity is a significant advantage as it allows for the presence of a wide array of sensitive functional groups in the organozinc reagent itself or in the reaction partner. sigmaaldrich.com

Functional groups that are typically tolerated by organozinc reagents include:

Esters

Nitriles

Amides

Ethers

Sulfides

This compatibility is a key reason for their widespread use in the synthesis of complex molecules. sigmaaldrich.com The reactivity of organozinc halides can be further tuned through the use of catalysts. For instance, in the Negishi coupling, palladium or nickel catalysts are employed to facilitate the cross-coupling of organozinc compounds with various organic halides. rsc.orgthermofisher.cn This catalytic approach provides high yields and stereoselectivity. thermofisher.cn

The formation of organozinc halides can be achieved through the direct insertion of zinc metal into an organic halide. The activation of the zinc metal is often crucial for the success of this reaction. wikipedia.org Methods for zinc activation include the use of a zinc-copper couple, Rieke zinc (formed by the reduction of ZnCl₂), or the addition of activating agents like lithium chloride. wikipedia.orgnih.gov

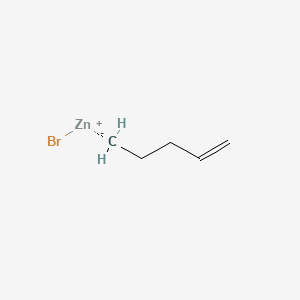

Positioning of 4-Pentenylzinc Bromide as a Functionalized Organozinc Reagent

This compound stands out as a functionalized organozinc reagent due to the presence of a terminal alkene group within its structure. This internal functionality makes it a valuable building block in organic synthesis, allowing for subsequent transformations of the double bond after the initial coupling reaction.

The presence of the pentenyl chain allows for the introduction of a five-carbon unit with a reactive handle (the double bond) for further chemical modifications. This is particularly useful in the synthesis of complex natural products and other target molecules where a stepwise construction of the carbon skeleton is required.

The reactivity of this compound is characteristic of an organozinc halide. It can participate in various coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. The alkene moiety is generally unreactive under the conditions of many organozinc reactions, highlighting the excellent functional group tolerance of these reagents.

Propiedades

IUPAC Name |

bromozinc(1+);pent-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.BrH.Zn/c1-3-5-4-2;;/h3H,1-2,4-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTRJJFTGJERAH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCC=C.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403075 | |

| Record name | Zinc, bromo-4-pentenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308796-04-5 | |

| Record name | Zinc, bromo-4-pentenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pentenylzinc Bromide

Direct Oxidative Insertion of Zinc into Halides

The most common route to 4-pentenylzinc bromide involves the direct insertion of zinc metal into the carbon-bromine bond of 4-pentenyl bromide. This oxidative addition reaction is a fundamental process in organometallic chemistry. riekemetals.comwikipedia.org The general transformation can be represented as:

Zn + Br-(CH₂)₃-CH=CH₂ → BrZn-(CH₂)₃-CH=CH₂

Unlike the synthesis of Grignard or organolithium reagents, this method is compatible with a wide array of functional groups, including esters, nitriles, and ketones. sigmaaldrich.com However, the success of this reaction is highly dependent on the reactivity of the zinc metal used. sigmaaldrich.comresearchgate.net Standard zinc dust often requires activation to overcome the passivating layer on its surface. uni-muenchen.de

A significant advancement in this area is the use of LiCl to activate zinc powder. This allows for the efficient preparation of a broad range of functionalized aryl- and alkylzinc reagents from their corresponding bromides and iodides in high yields. organic-chemistry.orgnih.gov The presence of LiCl is thought to facilitate the removal of the newly formed organozinc species from the metal surface, thereby promoting a continuous reaction. organic-chemistry.org

Utilization of Activated Zinc (Rieke Zinc)

To address the issue of zinc's low reactivity, highly activated forms of zinc, known as Rieke zinc, are frequently employed. riekemetals.comsigmaaldrich.com Rieke zinc is prepared by the reduction of a zinc salt, typically ZnCl₂, with a potent reducing agent like lithium naphthalenide. researchgate.net This process generates a highly porous and finely divided form of zinc with a large surface area, which readily reacts with organic halides under mild conditions. riekemetals.comresearchgate.net

The use of Rieke zinc allows for the direct insertion into various organic halides, including alkyl, aryl, and vinyl bromides, which is often not feasible with unactivated zinc metal. riekemetals.comsigmaaldrich.com The reactivity and physical properties of Rieke zinc can be influenced by the preparation method, including the purity of the reagents used. researchgate.net For instance, the presence of benzothiophene (B83047) has been found to be crucial in preventing the coagulation of zinc particles, leading to a more reactive metal. researchgate.net

Precursor Halide Synthesis: 4-Pentenyl Bromide

The synthesis of this compound is predicated on the availability of its precursor, 4-pentenyl bromide. This starting material can be synthesized through various established organic chemistry methods. One common approach involves the reaction of 4-penten-1-ol (B13828) with a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid.

Another route to a related structure, 4-(4-pentenyl)bromobenzene, involves the reaction of 4-bromo-1-butene (B139220) with a Grignard reagent derived from 4-bromobenzyl bromide. prepchem.com While not a direct synthesis of 4-pentenyl bromide itself, this demonstrates a relevant synthetic strategy for constructing molecules containing the 4-pentenyl moiety.

Alternative Preparative Routes to Related Organozinc Species

While direct oxidative insertion is the primary method, other strategies exist for generating organozinc reagents. One historical and still relevant method is transmetalation, which involves the reaction of a zinc halide with a more reactive organometallic reagent, such as an organolithium or a Grignard reagent. sigmaaldrich.com However, this approach is often less desirable due to the lower functional group tolerance of the precursor organometallic compounds. sigmaaldrich.com

An interesting alternative for synthesizing related structures involves the reaction of ethylene (B1197577) with an allyl Grignard reagent, which can quantitatively produce 4-pentenylmagnesium bromide. google.comgoogleapis.com This Grignard reagent could then, in principle, be converted to the corresponding organozinc compound via transmetalation with a zinc halide.

Practical Considerations for Reagent Generation and Handling in Research

The generation and handling of this compound require careful attention to experimental conditions due to the reagent's sensitivity to air and moisture. uni-muenchen.deriekemetals.com

Inert Atmosphere: All manipulations should be conducted under an inert atmosphere, such as high-purity argon or nitrogen. uni-muenchen.deriekemetals.com This necessitates the use of specialized equipment like Schlenk lines or gloveboxes. All glassware must be thoroughly dried, typically in an oven at high temperatures, and cooled under an inert atmosphere before use. riekemetals.com

Reaction Conditions: The reaction of 4-pentenyl bromide with activated zinc is typically performed in an aprotic polar solvent, with tetrahydrofuran (B95107) (THF) being the most common choice. sigmaaldrich.comriekemetals.com For primary alkyl bromides, the reaction may take several hours at room temperature but can be accelerated by refluxing. riekemetals.com A slight excess of zinc (1.05-1.20 equivalents) is generally sufficient to drive the reaction to completion. riekemetals.com

Reagent Transfer and Storage: Solutions of this compound in THF are commercially available, often packaged in Sure/Seal™ bottles to ensure an inert environment. sigmaaldrich.comcore.ac.uk When transferring the reagent, techniques that prevent exposure to the atmosphere, such as using a cannula, are essential. riekemetals.com For laboratory-prepared solutions, it is crucial to maintain an inert headspace in the storage flask.

Table of Reaction Parameters for the Synthesis of Organozinc Reagents

| Parameter | Condition | Rationale |

|---|---|---|

| Zinc Source | Rieke Zinc or LiCl-activated Zinc Powder | High reactivity for efficient oxidative insertion. riekemetals.comresearchgate.netorganic-chemistry.org |

| Precursor | 4-Pentenyl Bromide | Source of the 4-pentenyl group. |

| Solvent | Tetrahydrofuran (THF) | Aprotic polar solvent that solubilizes the reagents. sigmaaldrich.comriekemetals.com |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents decomposition by oxygen and moisture. uni-muenchen.deriekemetals.com |

| Temperature | Room Temperature to Reflux | Controls the reaction rate. riekemetals.com |

| Stoichiometry | Slight excess of Zinc | Ensures complete conversion of the halide. riekemetals.com |

Reactivity Profiles of 4 Pentenylzinc Bromide

Fundamental Reactivity Patterns of Carbon-Zinc Bonds

The reactivity of organozinc compounds, including 4-pentenylzinc bromide, is fundamentally dictated by the nature of the carbon-zinc (C-Zn) bond. This bond is polar covalent, arising from the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.org This polarity imparts a significant carbanionic character to the carbon atom, making it nucleophilic. fishersci.ca Consequently, organozinc reagents are effective nucleophiles capable of forming new carbon-carbon bonds by reacting with various electrophilic carbon centers. fishersci.ca

The C-Zn bond is described as being formed from sp-hybridized orbitals on the zinc atom. wikipedia.org Unlike more ionic organometallic compounds, diorganozinc species exhibit a low affinity for complexation with ether solvents and are often soluble in nonpolar solvents. wikipedia.org The reactions involving organozinc reagents, such as the Negishi coupling, often proceed through a catalytic cycle involving elementary steps like oxidative addition, transmetalation, and reductive elimination. uni-muenchen.de Despite their utility, the C-Zn bond is less reactive than the carbon-magnesium or carbon-lithium bonds found in Grignard and organolithium reagents, respectively. wikipedia.orgfishersci.ca This reduced reactivity is not necessarily a drawback; rather, it is the source of the high chemoselectivity and functional group tolerance that characterize organozinc chemistry. fishersci.cauni-due.de

Comparative Reactivity with Other Organometallic Reagents (e.g., Grignard, Organolithium)

The synthetic utility of this compound is best understood when its reactivity is compared with that of other prominent organometallic reagents, namely Grignard (organomagnesium) and organolithium compounds. The primary differences lie in their reactivity, selectivity, and functional group tolerance, which are directly related to the polarity of the metal-carbon bond. uni-due.de

Organolithium reagents are the most reactive of the three due to the large electronegativity difference between carbon and lithium, resulting in a highly polarized C-Li bond. fiveable.mewikipedia.org Grignard reagents are of intermediate reactivity, while organozinc reagents are the least reactive. fishersci.cafiveable.menumberanalytics.com This hierarchy of reactivity has profound implications for their application in synthesis. The high reactivity of organolithium and Grignard reagents makes them powerful nucleophiles but also less selective and prone to reacting with a wide range of functional groups. wikipedia.orgnumberanalytics.com

In contrast, the moderate reactivity of organozinc reagents like this compound allows for greater chemoselectivity. uni-due.de They can selectively react with one functional group in the presence of others that would be incompatible with Grignard or organolithium reagents. wikipedia.org For instance, organozinc reagents are generally compatible with esters and ketones, whereas Grignard and organolithium reagents typically add to these carbonyl groups. wikipedia.orgwikipedia.org Furthermore, some organozinc reactions, like the Barbier reaction, can be performed in water, a solvent incompatible with the more reactive organometallics. wikipedia.orglibretexts.org

| Characteristic | Organolithium Reagents (RLi) | Grignard Reagents (RMgX) | Organozinc Reagents (RZnX) |

|---|---|---|---|

| Reactivity | High | Moderate | Low |

| Basicity | Very Strong | Strong | Weak |

| Selectivity | Low | Moderate | High |

| Functional Group Tolerance | Low | Moderate | High |

| Solvent Requirement | Anhydrous | Anhydrous | Can sometimes be used in water |

Intramolecular Coordination and Chelation Effects in Unsaturated Organozinc Species

The significance of intramolecular coordination is well-documented in other functionalized organozinc systems. For example, in β-amino organozinc reagents, the internal coordination of a carbonyl group to the zinc atom is a crucial step in promoting elimination reactions. acs.org This effect can be mitigated by using strongly coordinating solvents that compete for the zinc coordination site. acs.org For this compound, the intramolecular coordination of the alkene moiety can similarly influence its stability and reaction pathways, potentially affecting the stereochemical outcome of its additions to carbonyl compounds or its efficiency in cross-coupling reactions.

Functional Group Tolerance and Chemoselectivity

The most significant advantage of organozinc reagents, including this compound, is their exceptional functional group tolerance and high chemoselectivity. fishersci.caresearchgate.net This property stems directly from their moderate reactivity compared to their organolithium and organomagnesium counterparts. wikipedia.orguni-due.de

For example, the Fukuyama coupling reaction demonstrates the remarkable chemoselectivity of organozinc reagents. In this reaction, an organozinc compound couples with a thioester to form a ketone, a transformation that proceeds efficiently even in the presence of other functionalities like ketones and aromatic halides that would be susceptible to attack by other organometallics. wikipedia.org Similarly, in Negishi cross-coupling reactions, organozinc reagents can be used with substrates bearing acidic protons, such as phenols, which would be deprotonated by Grignard or organolithium reagents. acs.org

| Functional Group | Organolithium (RLi) | Grignard (RMgX) | Organozinc (RZnX) |

|---|---|---|---|

| Aldehydes/Ketones | Reacts (Addition) | Reacts (Addition) | Reacts (Addition, slower) |

| Esters | Reacts (Addition) | Reacts (Addition) | Tolerated |

| Nitriles | Reacts (Addition) | Reacts (Addition) | Tolerated |

| Amides | Reacts (Deprotonation/Addition) | Reacts (Deprotonation/Addition) | Tolerated |

| Alkyl Halides | Reacts (Coupling/Exchange) | Reacts (Coupling) | Reacts (Coupling, often requires catalyst) |

| Acidic Protons (e.g., -OH, -NH) | Reacts (Deprotonation) | Reacts (Deprotonation) | Often Tolerated |

Applications of 4 Pentenylzinc Bromide in Advanced Organic Synthesis

Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions using 4-pentenylzinc bromide are predominantly facilitated by transition metals, most notably palladium and nickel. These reactions provide a powerful means for constructing C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, connecting the pentenyl chain to aromatic, vinylic, or aliphatic moieties.

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst, is a principal application of this compound. wikipedia.org Palladium catalysts are particularly effective, offering high yields and broad functional group tolerance. wikipedia.org

The palladium-catalyzed coupling of this compound with aryl and alkenyl halides is an efficient method for synthesizing molecules containing both an aromatic or vinylic group and a terminal alkene. This reaction connects an sp³-hybridized carbon from the organozinc reagent to an sp²-hybridized carbon of the electrophile. The choice of palladium catalyst and ligands is crucial for achieving high efficiency and preventing side reactions. For instance, catalysts based on biarylphosphine ligands have been shown to be effective in promoting the coupling of alkylzinc reagents with a wide range of aryl bromides and chlorides. nih.gov Similarly, the stereochemical integrity of alkenyl halides is generally maintained during the coupling process, although ligand effects can influence the outcome. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling of Homoallylic Zinc Reagents with Aryl and Alkenyl Halides

| Electrophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 1-Bromo-4-butylbenzene | Pd(dba)₂ / SPhos | 1-Butyl-4-(pent-4-en-1-yl)benzene | ~85-95% |

| 2-Bromonaphthalene | PdCl₂(dppf) | 2-(Pent-4-en-1-yl)naphthalene | ~90% |

| (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | (E)-Hepta-1,6-dien-1-ylbenzene | ~88% |

| 4-Bromoacetophenone | Pd₂ (dba)₃ / CPhos | 1-(4-(Pent-4-en-1-yl)phenyl)ethan-1-one | ~92% |

Note: Yields are representative for homoallylic zinc reagents under optimized conditions described in the literature for similar alkylzinc halides.

Creating C(sp³)–C(sp³) bonds via cross-coupling is challenging due to issues like slow oxidative addition and competing β-hydride elimination. However, significant progress has been made in the Negishi coupling of organozinc reagents with unactivated primary alkyl halides and sulfonates. organic-chemistry.org Catalyst systems employing palladium with bulky, electron-rich trialkylphosphine ligands, such as tricyclopentylphosphine (PCyp₃), have been developed to effectively couple various alkylzinc halides with primary alkyl iodides, bromides, chlorides, and even tosylates. organic-chemistry.orgresearchgate.net These methods tolerate a wide array of functional groups, including esters, nitriles, and amides, making them highly valuable for complex molecule synthesis. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands with palladium has also enabled these couplings to proceed at room temperature. nih.gov

Table 2: Palladium-Catalyzed Negishi Coupling with Unactivated Primary Alkyl Electrophiles

| Organozinc Reagent | Electrophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| This compound | 1-Iodooctane | 2% Pd₂(dba)₃ / 8% PCyp₃ | Tridec-12-en-1-yne | 89% |

| This compound | Ethyl 6-bromohexanoate | 2% Pd₂(dba)₃ / 8% PCyp₃ | Ethyl undec-10-enoate | 85% |

| This compound | 1-Chloro-4-phenylbutane | 2% Pd₂(dba)₃ / 8% PCyp₃ | Non-8-ene-1,5-diylbis(benzene) | 78% |

| This compound | 3-Phenylpropyl tosylate | 2% Pd₂(dba)₃ / 8% PCyp₃ | Oct-7-ene-1,4-diylbis(benzene) | 75% |

Note: Data is based on the general reactivity established for primary alkylzinc reagents with unactivated electrophiles under the specified catalytic conditions. organic-chemistry.org

Nickel catalysts serve as a more economical and earth-abundant alternative to palladium for cross-coupling reactions. wikipedia.org They are effective in catalyzing the reaction of this compound with various electrophiles. Nickel-catalyzed Negishi couplings can be used for C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation and sometimes offer complementary reactivity to palladium systems. organic-chemistry.org For instance, nickel complexes with amido pincer ligands have shown high efficiency in coupling arylzinc reagents with aryl chlorides. organic-chemistry.org In the context of alkyl-alkyl coupling, nickel catalysts have been developed for reactions involving secondary alkylzinc halides and aryl iodides, as well as for the asymmetric cross-coupling of racemic allylic chlorides with alkylzincs. organic-chemistry.org Recent developments have also focused on nickel-catalyzed cross-electrophile coupling, where both coupling partners are electrophiles, avoiding the pre-formation of the organometallic reagent. researchgate.net

Table 3: Nickel-Catalyzed Coupling of Alkylzinc Reagents

| Electrophile | Catalyst System | Coupling Type | Typical Yield (%) |

|---|---|---|---|

| Aryl Iodides | NiCl₂(dppf) | C(sp³)–C(sp²) | 80-95% |

| Aryl Chlorides | Ni(acac)₂ / dppf | C(sp³)–C(sp²) | 75-90% |

| Primary Alkyl Bromides | Ni(COD)₂ / Ligand | C(sp³)–C(sp³) | 60-85% |

Note: This table illustrates the general applicability of nickel catalysts for coupling primary alkylzinc reagents like this compound.

Copper-catalyzed cross-coupling reactions have a long history and are regaining interest as a cost-effective and low-toxicity alternative to palladium- and nickel-based systems. rsc.orgresearchgate.net While copper is well-known for Ullmann-type reactions, its application in coupling organozinc reagents is less common than that of palladium or nickel. However, copper catalysis is effective for certain transformations, particularly with organoboron reagents. rsc.orgrsc.org The development of copper-mediated couplings involving organozinc reagents is an active area of research. These methods could provide novel reactivity and selectivity, especially for constructing C-C bonds in complex molecular settings.

Regioselectivity and stereocontrol are critical aspects of cross-coupling reactions for ensuring the synthesis of a single, desired isomer.

Regioselectivity : For this compound, a primary organozinc halide, the regioselectivity is generally straightforward. The coupling occurs exclusively at the carbon atom bonded to the zinc metal, leading to linear products without rearrangement. This is in contrast to allylic organozinc reagents, where coupling can occur at either the α or γ position, and the outcome is often dependent on the catalyst, ligand, and substrates. mit.edu The predictable reactivity of this compound makes it a reliable building block.

Stereochemical Control : When this compound reacts with a stereogenic electrophile, the stereochemical outcome is of paramount importance. Palladium- and nickel-catalyzed cross-coupling reactions of alkyl organometallic reagents are often stereospecific. nih.gov For instance, the coupling of enantioenriched secondary alkyl nucleophiles can proceed with either retention or inversion of configuration, depending on the mechanism of transmetalation. nih.gov When coupling with alkenyl halides, the geometry (E/Z) of the double bond is typically retained in the product, a hallmark of the Negishi reaction mechanism. nih.gov

Palladium-Catalyzed Negishi Coupling with Varied Electrophiles

Conjugate Addition Reactions (Michael Additions)

Conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organozinc reagents, including this compound, are effective nucleophiles in these transformations, often facilitated by the presence of copper catalysts.

Addition to Unsaturated Carbonyl Systems

The reaction of this compound with α,β-unsaturated ketones, esters, and other Michael acceptors provides a direct route to γ,δ-unsaturated carbonyl compounds. The pentenyl group is transferred to the β-position of the unsaturated system, creating a new carbon-carbon bond and introducing a terminal double bond that can be further functionalized.

Hypothetical Data Table for Copper-Catalyzed Conjugate Addition of this compound to α,β-Unsaturated Ketones:

| Entry | α,β-Unsaturated Ketone | Copper Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cyclohexenone | CuCN·2LiCl | THF | 0 to rt | Data not available |

| 2 | Chalcone | CuI | THF/DMS | -20 to 0 | Data not available |

| 3 | Methyl vinyl ketone | CuBr·SMe₂ | THF | -78 to rt | Data not available |

Carbonyl Additions and Related Transformations

This compound readily participates in nucleophilic addition to the carbonyl carbon of aldehydes and ketones. This 1,2-addition reaction is a fundamental transformation in organic synthesis for the formation of alcohols and the extension of carbon chains. The reaction with aldehydes yields secondary homoallylic alcohols, while ketones produce tertiary homoallylic alcohols. The terminal alkene functionality in the resulting product offers a handle for subsequent chemical modifications.

The reactivity of organozinc reagents in carbonyl additions can be influenced by the presence of additives. For instance, the addition of salts like lithium chloride can enhance the solubility and reactivity of the organozinc species.

Illustrative Data on the Addition of Organozinc Reagents to Aldehydes:

| Entry | Aldehyde | Organozinc Reagent | Additive | Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | Phenylzinc bromide | LiCl | THF | 95 | General organozinc reactivity |

| 2 | 4-Chlorobenzaldehyde | Ethylzinc bromide | None | THF | 88 | General organozinc reactivity |

| 3 | Cyclohexanecarboxaldehyde | Isopropylzinc bromide | MgCl₂ | THF | 92 | General organozinc reactivity |

Carbometalation Reactions Involving Unsaturated Substrates

Carbometalation refers to the addition of an organometallic reagent across a carbon-carbon multiple bond, such as an alkyne or an alkene. While the carbometalation of unactivated alkenes with organozinc reagents is generally challenging, the reaction with alkynes, particularly those bearing activating or directing groups, can proceed efficiently, often with the aid of a transition metal catalyst.

The carbometalation of an alkyne with this compound would result in the formation of a new vinylzinc species. This intermediate could then be trapped with various electrophiles, leading to the synthesis of highly substituted and functionalized alkenes. The stereoselectivity of the addition (syn or anti) is a critical aspect of these reactions and is often controlled by the choice of catalyst and reaction conditions.

Synthesis of Polyfunctionalized Compounds

The bifunctional nature of this compound, possessing both a nucleophilic organometallic center and a terminal alkene, makes it an excellent precursor for the synthesis of polyfunctionalized molecules. One powerful strategy involves an initial intermolecular reaction, such as a carbonyl addition or conjugate addition, followed by an intramolecular transformation utilizing the pendant alkene.

A key application in this area is the intramolecular cyclization of the pentenyl chain. For example, the product of a carbonyl addition can undergo a subsequent acid-catalyzed cyclization or a metal-mediated ring-closing reaction to form five- or six-membered carbocyclic or heterocyclic rings. This approach provides a convergent and efficient route to complex cyclic systems. For instance, a Lewis acid-promoted cyclization of the homoallylic alcohol resulting from the addition of this compound to an aldehyde could lead to the formation of substituted tetrahydrofurans or tetrahydropyrans.

Mechanistic Investigations of 4 Pentenylzinc Bromide Reactions

Elucidation of Reaction Pathways: Radical and Polar Mechanisms

The reactions of organozinc reagents can proceed through fundamentally different pathways, primarily categorized as polar (ionic) or free-radical mechanisms. libretexts.orgmasterorganicchemistry.com The distinction is critical as it dictates reaction outcomes, stereochemistry, and potential side products. The 4-pentenyl moiety in 4-pentenylzinc bromide is particularly well-suited to investigate these pathways, as it can function as a "radical clock". wikipedia.org

A radical clock is a compound that undergoes a unimolecular rearrangement at a known rate, which can be used to time a competing chemical reaction. wikipedia.orgillinois.edu If a reaction involving this compound proceeds through a 4-pentenyl radical intermediate, this radical can undergo a rapid cyclization, primarily a 4-exo-trig cyclization, to form a cyclobutylcarbinyl radical. researchgate.net The subsequent trapping of this cyclized radical would lead to cyclized products. The rate of this cyclization is known, so the observation and quantification of cyclized versus uncyclized products allow for the calculation of the lifetime of the radical intermediate. illinois.edu If no cyclized products are detected, it strongly suggests that the reaction does not involve a free radical intermediate and likely proceeds through a polar mechanism.

Polar Mechanisms: In many of its key reactions, such as the Negishi cross-coupling, this compound is believed to react via a polar, concerted mechanism. wikipedia.org In the context of a palladium-catalyzed reaction, the key transmetalation step involves the transfer of the 4-pentenyl group from zinc to the palladium center. nih.gov This is generally considered a two-electron process that does not generate free radicals, thus preserving the structure of the pentenyl chain.

Radical Mechanisms: Free-radical pathways involve single-electron transfer (SET) steps. libretexts.org A radical mechanism consists of three phases: initiation, propagation, and termination. masterorganicchemistry.comyoutube.com Initiation involves the formation of a radical species, often facilitated by heat, light, or a radical initiator. masterorganicchemistry.com In the case of this compound, a SET from a catalyst or another reagent could generate a 4-pentenyl radical. This radical would then propagate the reaction chain. masterorganicchemistry.com While less common for palladium-catalyzed Negishi couplings, some transition metals, particularly nickel, are more prone to engaging in SET processes that can initiate radical pathways. wikipedia.orgnih.gov

The product distribution from reactions using this compound provides direct mechanistic evidence, as summarized in the table below.

| Observed Product Type | Inferred Intermediate | Implied Mechanism | Key Characteristics |

|---|---|---|---|

| Linear (Uncyclized) Product | Organometallic (e.g., R-Pd) | Polar (Ionic) | Concerted bond formation; no radical lifetime. Typically preserves stereochemistry. |

| Cyclized (Cyclobutyl) Product | 4-Pentenyl Radical | Free Radical | Involves single-electron transfer (SET); radical intermediate lives long enough to cyclize. |

Role of Transition Metal Catalysts in Reaction Mechanisms

Transition metal catalysts, particularly those based on palladium and nickel, are central to the utility of this compound, most notably in Negishi cross-coupling reactions. wikipedia.org These catalysts orchestrate the formation of new carbon-carbon bonds through a well-defined catalytic cycle. nih.govchemistrytalk.org The general mechanism for a palladium-catalyzed cross-coupling of an organic halide (R'-X) with this compound (R-ZnBr) involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The cycle begins with a low-valent metal complex, typically Pd(0), which inserts into the carbon-halogen bond of the organic halide (R'-X). This oxidizes the palladium from Pd(0) to Pd(II), forming a new organopalladium(II) complex. wikipedia.orgchemistrytalk.org

Transmetalation : The 4-pentenyl group is transferred from the zinc reagent to the palladium(II) complex, displacing the halide. This step is often the rate-limiting step of the cycle. wikipedia.org The presence of empty p-orbitals on the zinc atom facilitates this transfer. nih.gov The precise mechanism of transmetalation can be complex and is influenced by solvents and salt additives like lithium halides.

Reductive Elimination : The two organic groups (the 4-pentenyl group and the R' group) on the palladium(II) center couple and are expelled from the coordination sphere, forming the final C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. chemistrytalk.orgnih.gov For this step to be efficient, the organic groups typically need to be in a cis orientation on the palladium complex. wikipedia.org

While palladium catalysts generally proceed via this polar, two-electron pathway, nickel catalysts can exhibit different behavior. wikipedia.org Nickel complexes can access Ni(I) and Ni(III) oxidation states more readily, which can open up pathways involving single-electron transfer and radical intermediates. acs.org This can sometimes lead to different selectivity or side reactions compared to palladium.

| Catalytic Step | Description | Change in Pd Oxidation State | Key Intermediate |

|---|---|---|---|

| Oxidative Addition | Catalyst inserts into the organic halide (R'-X) bond. | 0 → +2 | R'-Pd(II)-X |

| Transmetalation | 4-Pentenyl group is transferred from zinc to palladium. | No Change | R'-Pd(II)-R |

| Reductive Elimination | The two organic groups couple to form the product R-R'. | +2 → 0 | Pd(0) |

Theoretical and Computational Approaches to Mechanistic Understanding (e.g., DFT Calculations)

Experimental studies provide crucial data on reaction outcomes, but they are often complemented by theoretical and computational methods to gain a deeper, molecular-level understanding of the reaction mechanism. Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate pathways of transition metal-catalyzed reactions involving organozinc reagents. rsc.org

DFT calculations can be used to:

Map Potential Energy Surfaces : Researchers can compute the energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed reaction profile that can identify the most energetically favorable pathway and determine the rate-limiting step. researchgate.net

Model Transition States : The geometry and electronic structure of elusive transition states can be calculated, providing insight into how bonds are formed and broken during key steps like oxidative addition and reductive elimination.

Investigate Catalyst-Substrate Interactions : DFT can model the interaction between the organozinc reagent and the metal catalyst. For instance, studies have explored the formation of bimetallic Pd-Zn species and their potential role in either promoting the reaction or leading to catalyst inhibition. rsc.orgresearchgate.net

Assess Solvent Effects : The role of solvent molecules can be explicitly included in calculations to understand how they coordinate to metal centers and influence the stability of intermediates and the energy barriers of transition states. rsc.orgchemrxiv.org

These computational approaches have been vital in clarifying debated aspects of the Negishi coupling. For example, DFT studies have investigated the detrimental effect of Pd-Zn interactions during the oxidative addition step, while also showing that such cooperativity can favor the final reductive elimination step. researchgate.net Furthermore, computational workflows combined with spectroscopic data can elucidate the solvation states of organozinc reagents, which is critical for understanding their structure-reactivity relationships. chemrxiv.org

| Computational Method | Application in Studying this compound Reactions | Type of Information Provided |

|---|---|---|

| Density Functional Theory (DFT) | Modeling the entire catalytic cycle of cross-coupling reactions. | Energies of intermediates and transition states, reaction energy profiles, bond activation barriers. rsc.org |

| Ab Initio Molecular Dynamics | Simulating the behavior of organozinc reagents in explicit solvent. | Solvation structure, coordination numbers, dynamic equilibria in solution. chemrxiv.org |

| Time-Dependent DFT (TD-DFT) | Interpreting experimental spectroscopic data (e.g., XANES). | Correlation of spectral features with specific electronic transitions and molecular geometries. chemrxiv.org |

Spectroscopic Probes for Reactive Intermediates

A significant challenge in mechanistic chemistry is the direct observation of reactive intermediates, which are often short-lived and present in low concentrations. The study of organozinc reagent formation and reactivity has greatly benefited from the development of advanced spectroscopic and imaging techniques that can probe these elusive species. uni-muenchen.de

Single-Particle Fluorescence Microscopy : A particularly powerful technique for studying the formation of organozinc reagents is single-particle fluorescence microscopy. nih.gov Since the reaction between an organohalide and solid zinc metal is heterogeneous, traditional solution-phase techniques like NMR may fail to detect surface-bound intermediates. nih.gov By tagging the organic halide with a fluorophore, researchers can directly visualize the formation of organozinc intermediates as fluorescent "hot spots" on the surface of individual zinc particles. nih.govescholarship.org This method has been instrumental in demonstrating that organozinc formation is a two-step process: initial oxidative addition to form a surface-bound intermediate, followed by solubilization into the solution. nih.gov

NMR and ESI-MS : While NMR spectroscopy may not detect low-concentration surface species, it is essential for characterizing the bulk organozinc reagents once they are in solution. escholarship.org Electrospray Ionization Mass Spectrometry (ESI-MS) is another valuable tool for probing ionic intermediates and aggregates of organozinc species in solution, providing clear stoichiometric information that can be difficult to obtain otherwise. uni-muenchen.de

X-ray Absorption Spectroscopy (XAS) : Techniques like X-ray Absorption Near Edge Structure (XANES) provide information about the oxidation state and coordination environment of the zinc atom. By comparing experimental XAS data with spectra predicted by TD-DFT calculations, researchers can validate the solution structures of organozinc species and their complexes. chemrxiv.org

| Spectroscopic Technique | Type of Intermediate Probed | Information Obtained | Reference |

|---|---|---|---|

| Single-Particle Fluorescence Microscopy | Surface-bound organozinc species | Direct visualization of formation, location, and persistence on the metal surface. | nih.govescholarship.org |

| Nuclear Magnetic Resonance (NMR) | Solution-phase organozinc species | Structure and concentration of bulk reagents in solution. | escholarship.org |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Ionic organozinc aggregates in solution | Stoichiometry and composition of charged complexes and aggregates. | uni-muenchen.de |

| X-ray Absorption Spectroscopy (XAS/XANES) | Solution-phase organozinc species | Oxidation state, coordination number, and local geometry of the zinc center. | chemrxiv.org |

Stereochemical Control and Selectivity in 4 Pentenylzinc Bromide Transformations

Principles of Stereoselective and Stereospecific Reactions

In the context of chemical transformations, the terms stereoselective and stereospecific are used to describe the stereochemical outcome of a reaction.

A stereoselective reaction is one in which a single reactant has the potential to form two or more stereoisomeric products, but one is formed in preference over the others. researchgate.net This selectivity arises because the different pathways leading to the various stereoisomers have different activation energies. semanticscholar.org The major product is the one formed through the lower energy transition state. Stereoselectivity can be further categorized:

Diastereoselectivity occurs when the products are diastereomers, and one diastereomer is favored. nih.gov This is common when a molecule that is already chiral undergoes a reaction to create a new stereocenter.

Enantioselectivity occurs when the products are enantiomers, and one enantiomer is preferentially formed. nih.gov This typically requires the use of a chiral influence, such as a chiral catalyst, reagent, or solvent, to differentiate between the enantiomeric transition states. semanticscholar.org

A stereospecific reaction is one in which different stereoisomers of the starting material react to give stereoisomerically distinct products. The stereochemistry of the reactant dictates the stereochemistry of the product in a specific manner. For instance, a (Z)-alkene might give a syn-product while the corresponding (E)-alkene gives the anti-product. A stereospecific reaction is inherently stereoselective, but the reverse is not necessarily true.

The control in these reactions is governed by a combination of steric and electronic effects. Steric hindrance can block the approach of a reagent from a particular face of the molecule, while electronic interactions, such as chelation, can lock the substrate in a specific conformation, thereby directing the attack of the nucleophile.

Diastereoselective Applications

Diastereoselectivity in the context of 4-pentenylzinc bromide reactions is most frequently observed in its addition to prochiral carbonyl compounds and imines that already contain a stereocenter, particularly at the α-position. The inherent chirality of the substrate influences the formation of the new stereocenter, leading to an unequal mixture of diastereomeric products. The outcome of such additions is often rationalized by established stereochemical models, primarily the Felkin-Anh model and the Cram-chelation model. nih.gov

The Felkin-Anh model generally predicts the outcome for non-chelating systems. It posits a transition state where the largest group (L) on the α-chiral carbon is oriented anti-periplanar to the incoming nucleophile to minimize steric strain. The nucleophile, in this case, the 4-pentenyl group from the organozinc reagent, then attacks the carbonyl carbon from the least hindered face, typically past the smallest group (S).

Conversely, the Cram-chelation model applies when the α-substituent is a Lewis basic group (e.g., an alkoxy or amino group) capable of coordinating with the zinc ion of the organozinc reagent. This chelation forms a rigid five- or six-membered ring, locking the conformation of the substrate. nih.gov The 4-pentenyl group is then delivered to the face opposite the steric bulk of the chelated ring structure. organic-chemistry.org Zinc halides, including the zinc bromide inherent to the Grignard-like structure of this compound, are known to be effective in promoting such chelation control. nih.gov

While extensive research has been conducted on various organozinc reagents, specific and detailed diastereoselectivity data for the addition of this compound is not broadly available in the cited literature. However, the principles can be illustrated with representative data from analogous systems. The following table presents hypothetical yet plausible outcomes for the addition of this compound to a chiral α-alkoxy aldehyde, demonstrating the influence of the protecting group (PG) on the reaction's diastereoselectivity. A chelating protecting group (e.g., Methoxymethyl, MOM) would favor the syn product, whereas a bulky, non-chelating group (e.g., tert-Butyldimethylsilyl, TBS) would favor the anti product according to the Felkin-Anh model.

Table 1: Illustrative Diastereoselectivity in the Addition of this compound to a Chiral α-Alkoxy Aldehyde This table is a hypothetical representation based on established principles of diastereoselectivity for organozinc reagents.

| Entry | Aldehyde Protecting Group (PG) | Predicted Control Model | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| 1 | MOM (Methoxymethyl) | Chelation | syn | >95:5 |

| 2 | Bn (Benzyl) | Chelation | syn | 90:10 |

| 3 | TBS (tert-Butyldimethylsilyl) | Felkin-Anh | anti | 10:90 |

| 4 | TIPS (Triisopropylsilyl) | Felkin-Anh | anti | <5:95 |

Enantioselective Approaches (e.g., Chiral Ligand Design)

Achieving enantioselectivity in reactions with this compound involves the addition of this achiral reagent to a prochiral substrate, such as an aldehyde or ketone, in the presence of a chiral catalyst. The catalyst, typically a chiral ligand complexed to a metal, creates a chiral environment around the reacting species, forcing the reaction to proceed through one of two diastereomeric transition states at a different rate, leading to an excess of one enantiomeric product.

The design of effective chiral ligands is central to this approach. For organozinc additions, β-amino alcohols have proven to be a highly successful class of ligands. These ligands react with the organozinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the carbonyl oxygen of the aldehyde, forming a rigid, chair-like six-membered transition state. The stereochemistry of the final product is determined by the specific conformation of this transition state, which is influenced by the steric and electronic properties of the chiral ligand.

Key features in chiral ligand design for organozinc additions include:

A rigid scaffold: A conformationally restricted ligand structure often leads to a more organized transition state and higher enantioselectivity.

Steric bulk: Appropriately placed bulky substituents on the ligand can effectively shield one face of the coordinated aldehyde, directing the nucleophilic attack of the pentenyl group to the other face.

Chelating atoms: The presence of heteroatoms like nitrogen and oxygen allows for strong coordination to the zinc center, forming the catalytic species.

Prominent examples of ligands used in enantioselective organozinc additions include (-)-DAIB (3-exo-(dimethylamino)isoborneol), derivatives of norephedrine, and various proline-derived ligands like (S)-diphenyl(pyrrolidin-2-yl)methanol. These ligands have demonstrated high efficacy, primarily in the well-studied addition of diethylzinc (B1219324) to aldehydes. semanticscholar.org

Specific data on the enantioselective addition of this compound is sparse in the surveyed literature. The field has heavily focused on dialkylzinc reagents. Nevertheless, the established success of these chiral ligands with other organozinc compounds provides a strong foundation for their application with this compound. The following table illustrates the potential enantioselectivities that could be achieved, based on results from analogous and well-documented reactions involving other organozinc reagents and common chiral ligands.

Table 2: Representative Enantioselectivities in Chiral Ligand-Mediated Addition of Organozinc Reagents to Benzaldehyde This table presents data for analogous organozinc reagents to illustrate the potential of the methodology, as specific data for this compound is not readily available.

| Entry | Organozinc Reagent | Chiral Ligand | Enantiomeric Excess (e.e.) (%) | Product Configuration |

|---|---|---|---|---|

| 1 | Diethylzinc | (-)-DAIB | >98 | (S) |

| 2 | Diethylzinc | (1R,2S)-N-Pyrrolidinylnorephedrine | 97 | (R) |

| 3 | Diethylzinc | (S)-Diphenyl(pyrrolidin-2-yl)methanol | 97 | (S) |

| 4 | Divinylzinc | (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | 90 | (S) |

The continued development of novel chiral ligands and catalytic systems holds the promise of extending these powerful enantioselective methods to a broader range of organozinc reagents, including the synthetically useful this compound.

Advanced Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for 4-Pentenylzinc Bromide

The performance of this compound in cross-coupling reactions is intrinsically linked to the catalytic system employed. The development of novel catalysts and the strategic use of additives are central to enhancing reaction efficiency, selectivity, and functional group tolerance.

A primary focus has been on palladium-based catalysts, which are crucial for reactions like the Negishi coupling. Research has shown that the choice of ligand on the palladium center can dramatically influence the reaction outcome. nih.gov For instance, bidentate ferrocene-based ligands have been shown to improve reaction outcomes in the coupling of organozinc reagents with aryl bromides. nih.gov The development of catalysts like PdCl2(Amphos)2 has also been significant in advancing these couplings. nih.gov

Additives play a critical, and sometimes essential, role. Lithium chloride (LiCl), for example, has been identified as a key component for improving the efficiency of couplings involving organozinc bromides. beilstein-journals.org It is understood to accelerate the formation of the soluble organozinc reagent by enhancing the solubilization of surface organozinc intermediates formed on the zinc metal. nih.gov Another important additive is N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can serve multiple roles, including acting as a ligand for the palladium catalyst, potentially leading to more reactive, highly coordinated intermediates and improved product yields. nih.govnih.gov

Future research is directed towards creating more active and selective catalytic systems. This includes the design of new phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can fine-tune the electronic and steric properties of the metal center. Furthermore, exploring non-precious metal catalysts, such as those based on nickel or copper, is a growing area of interest to provide more sustainable and cost-effective alternatives to palladium.

Table 1: Influence of Catalysts and Additives on Negishi-like Cross-Couplings

| Entry | Aryl Halide | Alkylzinc Reagent | Catalyst (mol %) | Additive | Solvent | Yield (%) | Reference |

| 1 | 1-bromo-4-methoxybenzene | n-decylzinc iodide | Pd(PPh3)4 (2) | None | THF | Low Conversion | nih.gov |

| 2 | 1-bromo-4-methoxybenzene | n-decylzinc iodide | PdCl2(dppf) (2) | None | THF | 75 | nih.gov |

| 3 | Ethyl 4-bromobenzoate | n-decylzinc iodide | PdCl2(PPh3)2 (2) | TMEDA (1.1 equiv) | THF | 94 | nih.gov |

| 4 | Ethyl 4-bromobenzoate | Bromocyclohexane | Pd2(dba)3/SPhos | TMEDA | Water | 90 | nih.gov |

| 5 | Benzaldehyde/Piperidine | Various Alkylzinc Bromides | None | LiCl | THF | 16-91 | beilstein-journals.org |

Explorations in Divergent Reactivity

Controlling the reaction pathway of this compound to achieve different products from the same starting materials—a concept known as divergent reactivity—is a significant goal in modern synthesis. The reactivity of organozinc reagents can be less vigorous compared to Grignard or organolithium reagents, which allows for greater control and functional group tolerance. wikipedia.orgsigmaaldrich.com

One key factor influencing reactivity is the Schlenk equilibrium, which governs the distribution between the monoalkyl species (RZnX) like this compound and the dialkyl species (R2Zn). wikipedia.org The more reactive dialkylzinc can be favored under certain conditions, offering a potential control point. Additives like lithium salts can influence this equilibrium and the aggregation state of the organozinc reagent, thereby altering its reactivity. nih.gov

The choice of solvent and halide also dictates the reaction outcome. For instance, a reversal in the reactivity order between primary and secondary organozinc reagents has been observed when switching from organozinc iodides in acetonitrile (B52724) to organozinc bromides in THF with LiCl. beilstein-journals.org Specifically, primary organozinc bromides were found to be more reactive than their secondary counterparts in THF, a reversal of the trend seen with iodides. beilstein-journals.org This highlights a subtle but powerful method for controlling which type of organozinc reagent will react preferentially.

Future explorations in this area may involve the use of external stimuli, such as light or electrochemistry, to switch between different reactive pathways. The development of catalysts that can selectively promote either an SN1-like or SN2-like mechanism in substitution reactions also represents a promising avenue for achieving divergent reactivity. nih.gov

Integration into Multicomponent and Cascade Reactions

The integration of this compound into multicomponent reactions (MCRs) and cascade (or tandem) sequences offers a powerful strategy for rapidly building molecular complexity from simple precursors. nih.gov These one-pot processes are highly efficient, atom-economical, and reduce waste by minimizing intermediate isolation and purification steps. rsc.orgscribd.com

A prime example is the use of alkylzinc bromides in the three-component organometallic Mannich reaction to generate α-branched amines. beilstein-journals.org In this process, the organozinc reagent, an amine, and an aldehyde are combined in a single pot to form a new C-C bond and a C-N bond simultaneously. beilstein-journals.org The success of this reaction in THF was found to be critically dependent on the presence of LiCl. beilstein-journals.org The tolerance of the organozinc reagent to various functional groups is a major advantage in such complex environments. sigmaaldrich.com

Cascade reactions involving this compound could be designed where an initial coupling reaction is followed by an intramolecular transformation. The pentenyl moiety itself is particularly well-suited for such sequences, as the terminal alkene can participate in subsequent cyclization reactions (e.g., radical cyclization, metathesis, or Prins-type reactions) after the zinc-bearing carbon has formed a new bond.

The development of new MCRs and cascade sequences featuring this compound is a frontier of research. This involves identifying compatible reaction partners and catalytic systems that can orchestrate the sequence of bond-forming events with high chemo- and stereoselectivity.

Table 2: Example of a Multicomponent Reaction Involving Alkylzinc Bromides

| Organozinc Reagent | Amine | Aldehyde | Product (α-branched amine) Yield (%) | Reference |

| Ethylzinc bromide | Piperidine | Benzaldehyde | 91 | beilstein-journals.org |

| sec-Butylzinc bromide | Piperidine | Benzaldehyde | 61 | beilstein-journals.org |

| tert-Butylzinc bromide | Piperidine | Benzaldehyde | 16 | beilstein-journals.org |

| 3-Cyanopropylzinc bromide | Piperidine | Benzaldehyde | Traces | beilstein-journals.org |

| This compound | Piperidine | Benzaldehyde | 77 | beilstein-journals.org |

Computational Predictions and Experimental Validation in Organozinc Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of organometallic reagents, including this compound. dntb.gov.uasigmaaldrich.com These theoretical methods allow researchers to investigate reaction mechanisms, rationalize observed stereoselectivities, and predict the structures of key intermediates and transition states that are often difficult or impossible to observe experimentally.

For this compound, DFT calculations can be used to:

Model the structure of the reagent: Determine the most stable geometry, including its aggregation state and coordination with solvent molecules like THF.

Investigate reaction mechanisms: Elucidate the step-by-step pathway of reactions, such as the oxidative addition of zinc to 5-bromo-1-pentene (B141829) or the transmetalation step in a Negishi coupling.

Predict reactivity and selectivity: Calculate activation energies for different reaction pathways to predict which product is likely to form, helping to explain phenomena like the reversed reactivity of primary versus secondary organozinc bromides. beilstein-journals.org

Design new catalysts: Computationally screen potential ligands for palladium or other metals to identify candidates that might lead to faster or more selective reactions before committing to laboratory synthesis.

Crucially, these computational predictions must be validated by experimental results. This synergistic approach, where theoretical calculations guide experimental design and experimental results refine theoretical models, is accelerating progress in the field. For example, kinetic studies can be performed to measure reaction rates and determine experimental activation parameters, which can then be compared to DFT-calculated values. This iterative cycle of prediction and validation is key to developing a deep, fundamental understanding of organozinc chemistry and rationally designing new and improved synthetic methods.

Q & A

Q. What are the standard synthetic protocols and characterization methods for 4-pentenylzinc bromide in laboratory settings?

- Methodological Answer : this compound is typically prepared via transmetallation reactions using organomagnesium or organolithium precursors with zinc bromide (ZnBr₂). The reagent is commercially available as a 0.5 M solution in tetrahydrofuran (THF), stabilized under argon to prevent oxidation or hydrolysis . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the organozinc structure and gas chromatography (GC) to assess purity (>98%). For reproducibility, experimental details (e.g., reaction stoichiometry, inert atmosphere conditions) should be rigorously documented per academic journal guidelines .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This reagent is widely used in cross-coupling reactions (e.g., Negishi coupling) to form carbon-carbon bonds, particularly for introducing pentenyl groups into aromatic or aliphatic frameworks. Its reactivity is comparable to other organozinc halides, enabling stereoselective alkylation in complex molecule synthesis. Applications include constructing natural product backbones and functionalized alkenes for medicinal chemistry .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : this compound is moisture-sensitive and reacts violently with water, releasing flammable gases. Handling requires an inert atmosphere (argon/nitrogen), chemical fume hood, and personal protective equipment (gloves, goggles). Storage should be in airtight, argon-purged containers at temperatures below 25°C. Spills must be neutralized with dry sand or inert absorbents, followed by disposal in accordance with hazardous waste regulations .

Advanced Research Questions

Q. How do solvent polarity and concentration influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Reactivity is highly solvent-dependent: THF, a polar aprotic solvent, stabilizes the organozinc species via Lewis acid-base interactions, enhancing nucleophilicity. Higher concentrations (e.g., 0.5 M in THF) improve reaction rates but may increase side reactions like β-hydride elimination. Systematic solvent screening (e.g., Et₂O, DMF) and kinetic studies are recommended to optimize yield and selectivity .

Q. What strategies mitigate β-hydride elimination during Negishi coupling with this compound?

- Methodological Answer : β-Hydride elimination, a common side reaction, can be suppressed by:

- Using low-temperature conditions (−78°C to 0°C).

- Employing bulky ligands (e.g., SPhos, Xantphos) to sterically hinder elimination pathways.

- Optimizing catalyst systems (e.g., Pd₂(dba)₃ with tri-o-tolylphosphine) to accelerate transmetallation over decomposition .

Q. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?

- Methodological Answer : Density functional theory (DFT) calculations can map transition states and electron density profiles to predict regioselectivity in allylic alkylation or cycloaddition reactions. For example, analyzing the frontier molecular orbitals (HOMO-LUMO gaps) of this compound and its reaction partners provides insights into kinetic vs. thermodynamic control. Experimental validation via isotopic labeling or kinetic isotopic effect (KIE) studies is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.